molecular formula C18H18ClN3O3 B3444465 ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE

ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE

Cat. No.: B3444465
M. Wt: 359.8 g/mol
InChI Key: GRDRERPPJMKBRM-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a chlorophenyl group, two methyl groups, and an ethyl acetate moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the condensation of an appropriate pyrazole derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Various nucleophiles for substitution reactions

    Hydrolysis conditions: Acidic or basic aqueous solutions

Major Products Formed

    Oxidized derivatives: Products with additional oxygen-containing functional groups

    Reduced derivatives: Products with reduced functional groups

    Substituted derivatives: Compounds with different substituents at the chlorophenyl group

    Carboxylic acid: Formed from hydrolysis of the ester group

Scientific Research Applications

ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Inhibiting or activating specific proteins: Leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

    Interacting with nucleic acids: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE can be compared with other similar compounds, such as:

    Pyrazolopyrimidine derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities and chemical properties.

    Chlorophenyl-substituted compounds: Compounds with chlorophenyl groups but different core structures, which may have varying degrees of reactivity and biological effects.

    Methylated pyrazolopyrimidines: Compounds with methyl groups at different positions, affecting their chemical behavior and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-4-25-15(23)9-14-10(2)20-17-16(11(3)21-22(17)18(14)24)12-5-7-13(19)8-6-12/h5-8,21H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDRERPPJMKBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[3-(4-CHLOROPHENYL)-2,5-DIMETHYL-7-OXO-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE

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